molecular formula C12H24N2O2 B2700861 tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate CAS No. 1334493-86-5

tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate

Cat. No.: B2700861
CAS No.: 1334493-86-5
M. Wt: 228.336
InChI Key: UHURVYQOXPFTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1334493-86-5) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 1-aminoethyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol . The compound is primarily used in research and development (R&D) settings, particularly in medicinal chemistry for synthesizing bioactive molecules. Its structural features—such as the tertiary carbamate (protecting group) and the primary amine—make it a versatile intermediate for further functionalization.

Properties

IUPAC Name

tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(13)10-7-5-6-8-14(10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHURVYQOXPFTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334493-86-5
Record name tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and aminoethyl compounds. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carboxylate Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, yielding the free piperidine amine. This reaction is critical for accessing reactive intermediates in pharmaceutical synthesis.

Reagent/Conditions Product Reference
Trifluoroacetic acid (TFA)2-(1-Aminoethyl)piperidine trifluoroacetate salt
HCl (gaseous or aqueous)2-(1-Aminoethyl)piperidine hydrochloride salt

Mechanistic Insight :
Protonation of the Boc group’s carbonyl oxygen facilitates cleavage, releasing CO₂ and forming the piperidinium ion, which is stabilized by the tert-butyl carbocation. This step is irreversible under strong acidic conditions.

Functionalization of the Aminoethyl Group

The primary amine undergoes nucleophilic reactions, including alkylation, acylation, and condensation.

Alkylation

Reagent Conditions Product Reference
Methyl iodideK₂CO₃, DMF, 50°C2-(1-(Methylamino)ethyl)piperidine derivative
Benzyl bromideEt₃N, CH₂Cl₂, RTN-Benzyl-substituted derivative

Example : Reaction with methyl iodide in DMF produces a secondary amine, enhancing lipophilicity for drug design .

Acylation

Reagent Conditions Product Reference
Acetyl chloridePyridine, CH₂Cl₂, 0°C2-(1-Acetamidoethyl)piperidine derivative
Benzoyl chlorideEt₃N, THF, RTN-Benzoylated product

Application : Acylation protects the amine during multi-step syntheses, as seen in Vandetanib precursor routes.

Schiff Base Formation

Reagent Conditions Product Reference
4-NitrobenzaldehydeMeOH, RT, 12hImine derivative

Ester Group Modifications

The Boc group participates in transesterification and hydrolysis under specific conditions.

Reaction Type Reagent/Conditions Product Reference
HydrolysisNaOH, H₂O/EtOH, reflux2-(1-Aminoethyl)piperidine carboxylic acid
TransesterificationMeOH, H₂SO₄, RTMethyl ester derivative

Note : Hydrolysis under basic conditions yields the carboxylate, which may undergo further decarboxylation at elevated temperatures.

Oxidation of the Amine

Reagent Conditions Product Reference
m-CPBACH₂Cl₂, 0°C to RTN-Oxide derivative

Reduction of the Ester

Reagent Conditions Product Reference
LiAlH₄THF, reflux2-(1-Aminoethyl)piperidine methanol

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 200°C, releasing isobutene and CO₂.

  • pH Sensitivity : The Boc group is stable in neutral/basic conditions but hydrolyzes rapidly in acidic media.

Scientific Research Applications

2.1. Targeted Protein Degradation

tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate is utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that induce targeted protein degradation, offering a novel approach to modulate protein levels in cells.

  • Mechanism : By incorporating rigidity into the linker region, researchers can optimize the three-dimensional orientation of PROTACs, enhancing their efficacy in forming ternary complexes with target proteins and E3 ligases .
FeatureDescription
ApplicationPROTAC Development
RoleSemi-flexible linker
ImpactOptimizes drug-like properties

2.2. Modulation of Trace Amine-Associated Receptor 1 (TAAR1)

Recent studies have indicated that compounds based on the piperidine core, including this compound, can activate TAAR1, a receptor implicated in various neurological disorders.

  • Research Findings : In vitro assays demonstrated that certain analogs exhibit dose-dependent activation of TAAR1, with promising potency levels (EC50 = 0.507 μM) compared to standard controls .
Study AspectDetails
ReceptorTAAR1
ActivationDose-dependent
PotencyEC50 = 0.507 μM

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through various studies involving derivatives synthesized from it.

  • Experimental Design : A series of derivatives were tested for their ability to inhibit inflammation in animal models using carrageenan-induced paw edema protocols.
  • Results : Most compounds exhibited significant anti-inflammatory activity, with inhibition rates ranging from 39% to over 54% compared to standard treatments like indomethacin .
CompoundInhibition Rate (%)
Compound A54.239
Compound B39.021

Anticancer Potential

Research has also highlighted the anticancer potential of this compound and its derivatives.

4.1. Cytotoxicity Studies

In vitro studies have shown that derivatives can induce apoptosis in various cancer cell lines, demonstrating significant cytotoxicity.

  • Example : A related piperidine derivative exhibited substantial cytotoxic effects against FaDu hypopharyngeal tumor cells when compared to traditional chemotherapeutics like bleomycin.

4.2. Immunomodulatory Effects

The compound has been found to enhance immune responses against tumors by modulating pathways such as PD-1/PD-L1.

  • Case Studies :
    • PD-L1 Inhibition : Research indicated that the compound could restore immune function significantly at low concentrations (100 nM), suggesting its potential as an immunotherapeutic agent.
    • Cytotoxicity in Cancer Cells : Further investigations revealed dose-dependent cytotoxic effects across multiple cancer cell lines, reinforcing its therapeutic potential.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

  • Purity : ≥95% (typical commercial grade)
  • Physical State : Likely a solid (handling precautions include dust control) .
  • Stability : Stable under recommended storage conditions (room temperature, inert atmosphere) but reactive with strong oxidizers .

Safety Profile
The compound is classified as an irritant, causing skin, eye, and respiratory inflammation upon exposure. Proper personal protective equipment (PPE) and ventilation are mandatory during handling .

Comparison with Structurally Similar Compounds

Piperidine carbamate derivatives are widely employed in drug discovery due to their modularity and tunable physicochemical properties.

Structural and Functional Differences

Property tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate tert-Butyl 4-(1H-indol-1-yl)piperidine-1-carboxylate
Substituent Position 2-position (piperidine) 4-position (piperidine) 4-position (piperidine)
Functional Group 1° amine (ethylamine side chain) Pyridinyl ring + 4° amine Indole heterocycle
Molecular Formula C₁₂H₂₄N₂O₂ Likely C₁₅H₂₁N₃O₂ (estimated*) C₁₈H₂₄N₂O₂
Molecular Weight 228.33 g/mol ~275 g/mol (estimated*) 300.40 g/mol
Key Applications Amine-protected intermediate Likely kinase inhibitors (pyridine moiety) Serotonergic/GPCR-targeting agents (indole moiety)

*Estimates based on structural similarity to reported analogs.

Impact of Substituents on Reactivity and Bioactivity

Aminoethyl Group (Target Compound): The primary amine at the ethyl side chain enables nucleophilic reactions (e.g., acylation, Schiff base formation), making it suitable for coupling with carboxylic acids or aldehydes. Enhanced solubility in polar solvents compared to aromatic analogs due to hydrogen-bonding capability .

The 4° amine at the 4-position may reduce basicity compared to the 1° amine in the target compound, affecting protonation states under physiological conditions.

Indolyl Group () :

  • The indole moiety is a privileged structure in serotonin receptor modulators and anticancer agents. Its bulkiness may reduce solubility but improve membrane permeability.
  • Unlike the target compound, this analog lacks a free amine, limiting its utility in conjugation reactions .

Research Implications and Limitations

While the target compound’s aminoethyl group offers synthetic flexibility, its analogs demonstrate how substituent variation tailors bioactivity and safety. However, direct comparisons are hindered by incomplete data in the provided evidence (e.g., missing solubility, melting points, and explicit bioactivity profiles). Further studies using crystallographic tools (e.g., SHELX for structure refinement ) and pharmacokinetic assays are recommended to validate these hypotheses.

Biological Activity

tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities that include antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H22N2O2
  • CAS Number : 1334493-86-5

The compound features a piperidine ring substituted with a tert-butyl group and an aminoethyl side chain, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission, potentially impacting mood and cognitive functions.
  • Enzyme Inhibition : It may inhibit certain enzymes related to metabolic pathways, which can affect cell proliferation and survival.

Table 1: Summary of Biological Targets and Mechanisms

Biological TargetMechanism of ActionReference
Neurotransmitter ReceptorsModulation of neurotransmission pathways
EnzymesInhibition leading to altered metabolic processes
Ion ChannelsPotential regulation affecting neuronal excitability

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution properties. Its lipophilicity is enhanced by the tert-butyl group, which may facilitate cellular uptake.

Key Pharmacokinetic Parameters

ParameterValue
BioavailabilityHigh
Half-lifeModerate
MetabolismHepatic
ExcretionRenal

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound in various contexts:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

"The compound was found to induce cell cycle arrest and promote apoptotic cell death in human breast cancer cells."

Case Study 2: Neuroprotective Effects

Research indicates that this compound may protect neurons from oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

"The neuroprotective effects were linked to the modulation of oxidative stress markers and inflammation."

Q & A

Q. What are the key safety considerations when handling tert-Butyl 2-(1-aminoethyl)piperidine-1-carboxylate in laboratory settings?

The compound is classified under GHS Category 4 for acute toxicity via inhalation, dermal, and oral exposure. Key precautions include:

  • Use in well-ventilated areas with fume hoods.
  • Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Avoid contact with strong oxidizers due to incompatibility risks.
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed to prepare this compound?

The Boc (tert-butoxycarbonyl) protection strategy is typical:

  • React piperidine derivatives with di-tert-butyl dicarbonate in anhydrous dichloromethane under nitrogen.
  • Use catalytic 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency.
  • Purify via silica gel column chromatography (hexane/ethyl acetate gradient) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

Standard methods include:

  • NMR spectroscopy : Confirm regiochemistry (e.g., δ ~1.4 ppm for tert-butyl protons).
  • HPLC-MS : Assess purity and detect trace impurities (C18 column, acetonitrile/water mobile phase).
  • X-ray crystallography : Resolve stereochemical ambiguities, as demonstrated for related piperidine-Boc derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity data for this compound?

Discrepancies arise due to limited ecotoxicological data (e.g., persistence, bioaccumulation). Mitigation strategies:

  • Cross-validate using in vitro cytotoxicity assays (e.g., MTT on HEK-293 cells).
  • Perform computational toxicity prediction via QSAR models (e.g., ECOSAR v2.0).
  • Compare with structurally analogous compounds (e.g., tert-butyl piperazine-carboxylates) .

Q. What methodologies optimize the reactivity of the aminoethyl group in derivatization reactions?

The primary amine is prone to oxidation and side reactions. Recommended approaches:

  • Protect the amine with FMOC or benzyl groups before functionalization.
  • Monitor reaction progress via TLC (ninhydrin staining).
  • Use mild reducing agents (e.g., NaBH4) to minimize Boc cleavage .

Q. How can structural modifications to the piperidine ring influence biological activity?

Substituents at the 2-position (e.g., trifluoromethyl, hydroxyethyl) alter steric and electronic profiles:

  • Molecular docking : Screen against target proteins (e.g., GPCRs) using AutoDock Vina.
  • SAR studies : Compare IC50 values of derivatives in enzyme inhibition assays.
  • Crystallography : Resolve binding modes, as seen in quinoline-piperidine hybrids .

Q. What strategies resolve low yields during Boc deprotection of this compound?

Common issues include acid-sensitive byproducts. Solutions:

  • Use TFA/DCM (1:4 v/v) at 0°C for controlled deprotection.
  • Neutralize with aqueous NaHCO3 and extract with DCM.
  • Purify via preparative HPLC (C18 column, 0.1% TFA modifier) .

Q. How can mechanistic studies elucidate the compound’s role in catalytic processes?

Advanced techniques include:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs.
  • DFT calculations : Map energy profiles for key steps (e.g., B3LYP/6-31G* basis set).
  • In situ IR spectroscopy : Monitor intermediate formation in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.